JNJ-7777120

Übersicht

Beschreibung

JNJ-7777120 ist eine synthetische Verbindung, die von Johnson & Johnson Pharmaceutical Research & Development entwickelt wurde. Sie wirkt als potenter und selektiver Antagonist am Histamin-H4-Rezeptor. Diese Verbindung hat signifikante entzündungshemmende Wirkungen gezeigt und erwies sich bei der Behandlung von Pruritus (Juckreiz) als überlegen gegenüber traditionellen Antihistaminika .

Herstellungsmethoden

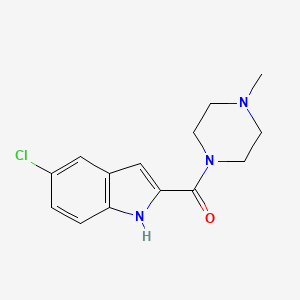

Die Synthese von this compound beinhaltet die Kupplung von 5-Chlorindol-2-carbonsäure mit 4-Methylpiperazin. Diese Reaktion wird typischerweise in Gegenwart von Kupplungsreagenzien wie 2-(1H-7-Azabenzotriazol-1-yl)-1,1,3,3-tetramethyluroniumhexafluorophosphatmethanaminium (HATU), 1-Hydroxy-7-azabenzotriazol (HOAT) und N,N-Diisopropylethylamin (DIPEA) in N,N-Dimethylformamid (DMF) durchgeführt . Industrielle Produktionsmethoden für this compound wurden nicht umfassend dokumentiert, aber die beschriebene Syntheseroute ist effizient und liefert ein Produkt mit hoher Reinheit.

Wissenschaftliche Forschungsanwendungen

JNJ-7777120 wurde ausgiebig auf seine potenziellen therapeutischen Anwendungen untersucht. Es hat sich bei der Behandlung von entzündlichen Erkrankungen und Pruritus als vielversprechend erwiesen. In murinen Modellen des allergischen Asthmas wurde festgestellt, dass this compound asthmatische Symptome reduziert, indem es die Serumkonzentrationen von Anti-OVA-IgE, entzündliche Infiltrationen im Lungengewebe und Eosinophilie in Bronchoalveolarlavageflüssigkeiten senkt . Darüber hinaus wurde es als Werkzeug verwendet, um die Funktion des Histamin-H4-Rezeptors in verschiedenen physiologischen und pathologischen Prozessen zu verstehen .

Wirkmechanismus

This compound übt seine Wirkungen aus, indem es selektiv den Histamin-H4-Rezeptor antagonisiert. Dieser Rezeptor ist an der Vermittlung von entzündlichen und Immunantworten beteiligt. Durch Blockierung des Histamin-H4-Rezeptors hemmt this compound die Migration von Mastzellen und Neutrophilen, wodurch Entzündungen und Pruritus reduziert werden .

Wirkmechanismus

Target of Action

JNJ-7777120, also known as 1-[(5-chloro-1H-indol-2-yl)carbonyl]-4-methylpiperazine, is a potent and selective antagonist at the histamine H4 receptor . The histamine H4 receptor is the fourth member of the histamine receptor family, which also includes the histamine H1, H2, and H3 receptors . The H4 receptor mediates the physiological functions of histamine .

Mode of Action

As an antagonist, this compound binds to the histamine H4 receptor and blocks its activation . This prevents histamine from exerting its effects through this receptor, leading to a decrease in the physiological responses typically mediated by histamine .

Biochemical Pathways

The histamine H4 receptor is involved in the regulation of immune responses, including inflammation and pruritus (itching) . By blocking this receptor, this compound can reduce these responses . For example, it has been shown to reduce inflammation in a model of atopic dermatitis .

Pharmacokinetics

This compound has a short in vivo half-life . It has been reported to have an oral bioavailability of about 30% in rats and 100% in dogs, with a half-life of 3 hours in both species .

Result of Action

This compound has anti-inflammatory effects and has been demonstrated to be superior to traditional (H1) antihistamines in the treatment of pruritus (itching) . It was abandoned because of its short in vivo half-life and hypoadrenocorticism toxicity in rats and dogs, which prevented it from advancing into clinical studies .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs, the physiological state of the individual, and the specific characteristics of the target tissues can all affect the compound’s action, efficacy, and stability . .

Biochemische Analyse

Biochemical Properties

JNJ-7777120 interacts with the histamine H4 receptor, which is selectively expressed on immune cells such as T-cells, neutrophils, eosinophils, and mast cells . The compound has been shown to mediate histamine-induced chemotaxis of eosinophils in vitro . It has also been found to be a partial agonist in beta-arrestin2 recruitment .

Cellular Effects

This compound has demonstrated significant effects on various types of cells and cellular processes. It has been shown to block histamine-induced chemotaxis and calcium influx in mouse bone marrow-derived mast cells . Additionally, it can block the histamine-induced migration of tracheal mast cells from the connective tissue toward the epithelium in mice .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with the histamine H4 receptor. It acts as a potent and selective antagonist at this receptor . The compound has been found to be a partial agonist in beta-arrestin2 recruitment, indicating that it can influence cell signaling pathways .

Temporal Effects in Laboratory Settings

While specific temporal effects of this compound in laboratory settings are not extensively documented, the compound has been noted for its anti-inflammatory activity in a mouse model of zymosan-induced peritonitis . The drug was abandoned due to its short in vivo half-life and hypoadrenocorticism toxicity in rats and dogs .

Dosage Effects in Animal Models

In a rat model of Sephadex-induced pulmonary eosinophilia, this compound demonstrated a dose-related inhibition of eosinophil migration into rat airways . The compound produced an approximate ID50 of 10 mg/kg .

Vorbereitungsmethoden

The synthesis of JNJ-7777120 involves the coupling of 5-chloroindole-2-carboxylic acid with 4-methylpiperazine. This reaction is typically carried out in the presence of coupling reagents such as 2-(1H-7-azabenzotriazol-1-yl)-1,1,3,3-tetramethyl uronium hexafluorophosphate methanaminium (HATU), 1-hydroxy-7-azabenzotriazole (HOAT), and N,N-diisopropylethylamine (DIPEA) in N,N-dimethylformamide (DMF) . Industrial production methods for this compound have not been extensively documented, but the described synthetic route is efficient and yields a high-purity product.

Analyse Chemischer Reaktionen

JNJ-7777120 unterliegt aufgrund des Vorhandenseins reaktiver funktioneller Gruppen wie des Indol- und Piperazin-Moleküls hauptsächlich Substitutionsreaktionen. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen verschiedene Nukleophile und Elektrophile. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind typischerweise Derivate der ursprünglichen Verbindung mit Modifikationen an den Indol- oder Piperazinringen .

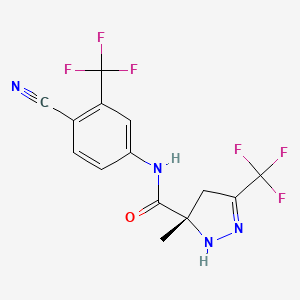

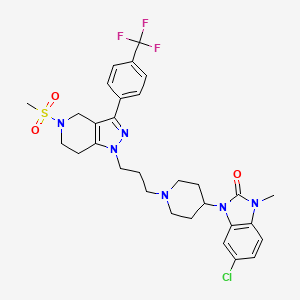

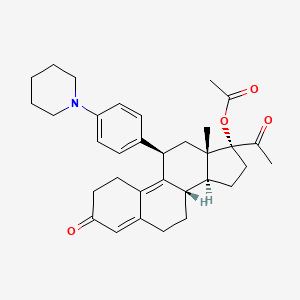

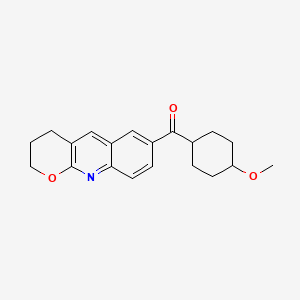

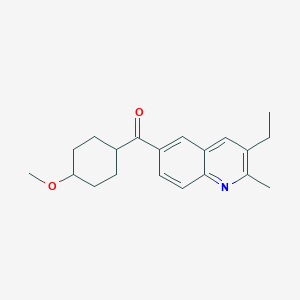

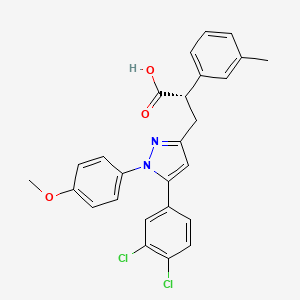

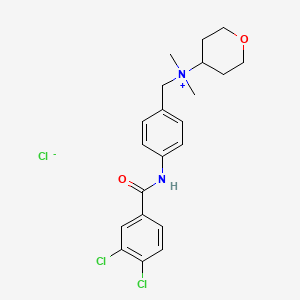

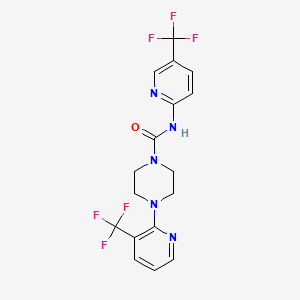

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen zu JNJ-7777120 umfassen JNJ-39758979 und Toreforant. Beide Verbindungen sind ebenfalls selektive Histamin-H4-Rezeptor-Antagonisten und haben entzündungshemmende und antipruritische Wirkungen gezeigt. this compound ist einzigartig in seiner spezifischen chemischen Struktur, die eine 5-Chlorindol-Einheit und eine 4-Methylpiperazin-Gruppe umfasst . Diese strukturelle Einzigartigkeit trägt zu seinem spezifischen pharmakologischen Profil und seiner Wirksamkeit in bestimmten therapeutischen Anwendungen bei.

Eigenschaften

IUPAC Name |

(5-chloro-1H-indol-2-yl)-(4-methylpiperazin-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClN3O/c1-17-4-6-18(7-5-17)14(19)13-9-10-8-11(15)2-3-12(10)16-13/h2-3,8-9,16H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUQJRYMLJBBEDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=O)C2=CC3=C(N2)C=CC(=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20963461 | |

| Record name | (5-Chloro-1H-indol-2-yl)(4-methyl-1-piperazinyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20963461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

459168-41-3 | |

| Record name | (5-Chloro-1H-indol-2-yl)(4-methyl-1-piperazinyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=459168-41-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-((5-chloro-1H-indol-2-yl)carbonyl)-4-methylpiperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0459168413 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (5-Chloro-1H-indol-2-yl)(4-methyl-1-piperazinyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20963461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | JNJ7777120 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | JNJ-7777120 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4H1AU2V37X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

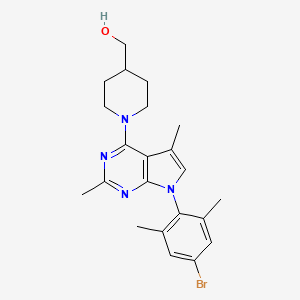

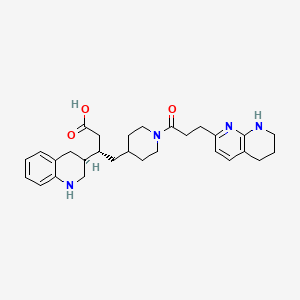

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-bromo-18-methoxy-10-methyl-16-oxa-2,10,21,23-tetrazatetracyclo[15.6.2.03,8.020,24]pentacosa-1(23),3(8),4,6,17,19,21,24-octaene](/img/structure/B1673007.png)

![3-[(1S)-1-(3,4-Difluorophenyl)propyl]-2,3-dihydro-5-(5-isoxazolyl)-2-thioxo-1H-imidazole-4-carboxylic acid methyl ester](/img/structure/B1673011.png)